molecular formula C17H17NO2 B14764580 Methyl 4-(m-tolyl)indoline-6-carboxylate

Methyl 4-(m-tolyl)indoline-6-carboxylate

Cat. No.: B14764580
M. Wt: 267.32 g/mol
InChI Key: WOKJRXWXWOAUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(m-tolyl)indoline-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 4-(m-tolyl)indoline-6-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another common method is the Bischler-Möhlau indole synthesis, which involves the reaction of aniline derivatives with α-haloketones .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium on carbon (Pd/C) and reaction conditions like elevated temperatures and pressures .

Mechanism of Action

The mechanism of action of Methyl 4-(m-tolyl)indoline-6-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s effects are mediated through pathways related to cell signaling, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(m-tolyl)indoline-6-carboxylate stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl 4-(3-methylphenyl)-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C17H17NO2/c1-11-4-3-5-12(8-11)15-9-13(17(19)20-2)10-16-14(15)6-7-18-16/h3-5,8-10,18H,6-7H2,1-2H3

InChI Key

WOKJRXWXWOAUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3CCNC3=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.